7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of 7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and the subsequent functionalization with various substituents. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine core or the phenyl rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving purine derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Some similar compounds include:
- 7-[(4-chlorophenyl)methyl]-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
These comparisons highlight the importance of specific substituents in determining the properties and applications of purine derivatives.
Properties
Molecular Formula |
C24H24ClFN6O2 |
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Molecular Weight |
482.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H24ClFN6O2/c1-29-22-21(23(33)28-24(29)34)32(14-16-6-8-17(25)9-7-16)20(27-22)15-30-10-12-31(13-11-30)19-5-3-2-4-18(19)26/h2-9H,10-15H2,1H3,(H,28,33,34) |
InChI Key |
HBSZQEWLTFDBII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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